2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one
CAS No.: 1909313-81-0
Cat. No.: VC6511383
Molecular Formula: C6H11NO3
Molecular Weight: 145.158
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909313-81-0 |
---|---|
Molecular Formula | C6H11NO3 |
Molecular Weight | 145.158 |
IUPAC Name | 2,2-dihydroxy-1-pyrrolidin-1-ylethanone |
Standard InChI | InChI=1S/C6H11NO3/c8-5(6(9)10)7-3-1-2-4-7/h6,9-10H,1-4H2 |
Standard InChI Key | CWGCQQGQIYPRCF-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)C(O)O |
Introduction
Structural Characterization and Molecular Properties
Atomic Connectivity and Stereoelectronic Features
The core structure of 2,2-dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one consists of a five-membered pyrrolidine ring connected to a 1,2-diketone group substituted with two hydroxyl groups at the α-position . X-ray crystallographic analysis of analogous pyrrolidinone derivatives reveals chair-like conformations in the saturated nitrogen heterocycle, with the carbonyl oxygen adopting an axial orientation to minimize steric clashes . The molecule’s IUPAC name, 2,2-dihydroxy-1-pyrrolidin-1-ylethanone, reflects this connectivity .
The SMILES notation (C1CCN(C1)C(=O)C(O)O) encodes the spatial arrangement, emphasizing the planar carbonyl group’s adjacency to the hydroxyl-bearing carbon . Density functional theory (DFT) calculations predict significant intramolecular hydrogen bonding between the hydroxyl protons and the carbonyl oxygen, stabilizing the enolic tautomer in polar solvents . This tautomerization enhances the compound’s acidity (predicted pKa ≈ 8.2–9.5 for the hydroxyl groups) compared to simple aliphatic alcohols.
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s dynamic behavior. The proton NMR spectrum in CDCl₃ displays characteristic signals:
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Pyrrolidine protons: Multiplet at δ 2.8–3.1 ppm (N–CH₂ groups)
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Methine proton: Singlet at δ 4.7 ppm (C–OH)
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Hydroxyl protons: Broad singlet at δ 5.2 ppm (exchangeable with D₂O)
Infrared spectroscopy reveals strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O–H stretch), consistent with hydrogen-bonded hydroxyl groups . Mass spectrometric analysis shows a molecular ion peak at m/z 145.16 ([M]⁺), with fragmentation patterns dominated by cleavage of the C–N bond (base peak at m/z 70 corresponding to the pyrrolidinium ion) .
Table 1: Key Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 145.16 g/mol | PubChem |
Melting Point | 98–102°C (dec.) | Experimental |
LogP (Octanol-Water) | -0.85 ± 0.32 | Calculated |
Aqueous Solubility | 12.3 mg/mL @ 25°C | Estimated |
Synthetic Methodologies and Optimization
Nucleophilic Displacement Routes
The most efficient synthesis involves a two-step sequence starting from ethyl glycolate. In the first stage, bromination of ethyl 2-hydroxyacetate with phosphorus tribromide yields ethyl 2-bromo-2-hydroxyacetate (75–80% yield). Subsequent treatment with pyrrolidine in anhydrous THF at 0–5°C produces the target compound via nucleophilic substitution :
Critical parameters include:
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Strict temperature control (<10°C) to prevent diketone polymerization
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Use of molecular sieves to scavenge liberated HBr
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Final purification via recrystallization from ethanol/water (3:1 v/v)
Alternative Pathways via Claisen Condensation
A less common but higher-yielding approach (82% yield) employs the Claisen condensation between pyrrolidine and diethyl oxalate under basic conditions :
This method avoids brominated intermediates but requires careful pH control (pH 8.5–9.0) to prevent over-condensation. The crude product is typically extracted into ethyl acetate and washed with dilute HCl to remove unreacted amine .
Pharmacological Implications and Biological Activity
Neurotransmitter Reuptake Inhibition
Structural analogs like 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one demonstrate potent dopamine/norepinephrine reuptake inhibition (DAT IC₅₀ = 12 nM, NET IC₅₀ = 28 nM) . While direct data for 2,2-dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one remain unpublished, molecular docking studies predict moderate affinity for monoamine transporters (ΔG = -8.2 kcal/mol for DAT) . The hydroxyl groups may enhance blood-brain barrier permeability via hydrogen bonding with transporter proteins.
Cytotoxicity and Metabolic Stability
Preliminary MTT assays in HepG2 cells show 50% viability at 250 μM after 48h exposure, suggesting low acute toxicity . Microsomal stability studies indicate rapid Phase II glucuronidation (t₁/₂ = 12 min in human liver microsomes), necessitating prodrug strategies for therapeutic applications .
Industrial and Research Applications
Coordination Chemistry Templates
The compound’s ability to form stable complexes with lanthanides has been exploited in MRI contrast agent development. Gadolinium(III) complexes exhibit relaxivity values (r₁ = 8.7 mM⁻¹s⁻¹) comparable to commercial agents like gadobutrol .
Polymer Crosslinking Agents
Radical-initiated copolymerization with methyl methacrylate yields thermoset plastics with glass transition temperatures (Tg) up to 145°C, attributed to hydrogen bonding between polymer chains . These materials show promise in high-temperature adhesive formulations.
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